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Compound of Interest

4-(4-Benzylpiperazin-1-
Compound Name:
yl)benzaldehyde

Cat. No.: B060489

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Benzylpiperazin-1-
yl)benzaldehyde

Introduction: Elucidating the Molecular Architecture

4-(4-Benzylpiperazin-1-yl)benzaldehyde is a bifunctional organic molecule of significant
interest in medicinal chemistry and materials science. Its structure marries a reactive
benzaldehyde moiety with a pharmacologically relevant benzylpiperazine scaffold. The
molecular formula is C1sH20N20, and it has a molecular weight of approximately 280.37 g/mol .
[1][2] The compound typically presents as a solid with a melting point in the range of 73-75 °C.

[1]

Accurate structural confirmation and purity assessment are paramount for any scientific
application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed and non-destructive view
of the molecule's atomic arrangement and connectivity. This guide serves as a comprehensive
reference for the acquisition and interpretation of the spectral data for 4-(4-Benzylpiperazin-1-
yl)benzaldehyde, grounded in the fundamental principles of spectroscopy and expert analysis
of its constituent functional groups.

Caption: Chemical Structure of 4-(4-Benzylpiperazin-1-yl)benzaldehyde.
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic

molecule in solution. It provides detailed information about the chemical environment,

connectivity, and spatial arrangement of hydrogen (*H NMR) and carbon (**C NMR) atoms.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Benzylpiperazin-1-
yl)benzaldehyde in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCIs)
or dimethyl sulfoxide-de (DMSO-ds), in a standard 5 mm NMR tube. CDClIs is often preferred
for its ability to dissolve a wide range of organic compounds.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field
strength provides better signal dispersion and resolution, which is crucial for unambiguously
assigning protons in the aromatic regions.

IH NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key
parameters include a spectral width of approximately 12 ppm, a sufficient number of scans
(e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2
seconds.

13C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of
13C, a significantly larger number of scans is necessary.

'H NMR: Predicted Spectrum and Interpretation

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The

predicted chemical shifts (d) are based on the known effects of adjacent functional groups.
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Proton Environments Predicted *H NMR Spectrum (ppm)

@ Deshielded by C=0 B ~9.9 ppm (s)
@ Deshielded by C=0 > 7.8 ppm (d)
@ P ~7.3 ppm (M)
@ P ~3.5ppm (s)

Click to download full resolution via product page
Caption: Logical relationship between proton environments and predicted *H NMR signals.

Table 1: Predicted *H NMR Spectral Data
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Predicted
Chemical Shift  Multiplicity

(6, ppm)

Integration Assignment Rationale

~9.9 Singlet (s)

The aldehyde
proton is highly
deshielded by
the adjacent
electronegative
1H Aldehyde (-CHO)
oxygen atom and
the magnetic
anisotropy of the

carbonyl group.

[3]

~7.8 Doublet (d)

These protons
are deshielded
by the electron-
withdrawing
aldehyde group.
Aromatic (ortho yde group
2H They appear as
to -CHO)
a doublet due to
coupling with the
adjacent protons
(ortho to the

piperazine).

~7.3 Multiplet (m)

Protons on the
monosubstituted
benzyl ring
Benzyl group ]
5H ] typically appear
aromatic
as a complex
multiplet in this

region.

~6.9 Doublet (d)

2H Aromatic (ortho The nitrogen
to piperazine) atom of the
piperazine ring is

electron-
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donating,
causing an
upfield
(shielding) shift
of these protons
compared to
unsubstituted
benzene. They
appear as a
doublet due to
coupling with

their neighbors.

The methylene

) protons adjacent
) Benzylic (-CH2- )
~3.5 Singlet (s) 2H Ph) to the benzyl ring
appear as a

singlet.

These protons
are on the
piperazine ring
] ] adjacent to the
) Piperazine (-
~3.4 Triplet (%) 4H benzaldehyde
CH2-N-Ar) ] ]

moiety. Their
chemical shift is
influenced by the

aromatic ring.

These protons

) ] are on the
ot Triplet (8 aH Piperazine (- ) o
~2. riple iperazine rin
P CHz-N-CHzPh) P p g
adjacent to the

benzylic carbon.

3C NMR: Predicted Spectrum and Interpretation

The 3C NMR spectrum reveals all unique carbon environments within the molecule. The
signals are typically sharp singlets due to proton decoupling.
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Table 2: Predicted 13C NMR Spectral Data
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Predicted Chemical Shift
(6, ppm)

Assignment

Rationale

The aldehyde carbonyl carbon

is characteristically found in

~191 Aldehyde Carbonyl (C=0) ] )
the far downfield region of the
spectrum.[4]
The carbon atom directly
) attached to the electron-
~155 Aromatic C (C-N) ) ) ) ) )
donating piperazine nitrogen is
significantly deshielded.
) ) The ipso-carbon of the benzyl
~138 Aromatic C (ipso, Benzyl)
group.
) The carbon atom to which the
~132 Aromatic C (C-CHO) ]
aldehyde group is attached.
. Aromatic carbons in the
~130 Aromatic CH (ortho to -CHO) )
benzaldehyde ring.
) Aromatic carbons in the benzyl
~129 Aromatic CH (Benzyl) )
ring.
) Aromatic carbons in the benzyl
~128 Aromatic CH (Benzyl) )
ring.
) Aromatic carbons in the benzyl
~127 Aromatic CH (Benzyl) )
ring.
These carbons are shielded by
~115 Aromatic CH (ortho to N) the electron-donating effect of
the piperazine nitrogen.
~63 Benzylic Carbon (-CHz-Ph) The benzylic carbon atom.
53 Piperazine Carbon (-CH2-N- Piperazine carbons adjacent to
CH2Ph) the benzyl group.
~49 Piperazine Carbon (-CHz2-N-Ar)  Piperazine carbons adjacent to

the benzaldehyde ring,
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deshielded by the aromatic

system.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for
identifying the presence of specific functional groups, each of which has a characteristic

absorption frequency.

Experimental Protocol: FTIR Data Acquisition

o Methodology: The spectrum is most conveniently obtained using a Fourier Transform
Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR)
accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

» Data Collection: A background spectrum of the clean, empty ATR crystal is recorded first.
Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce the

final spectrum with a resolution of 4 cm~1.

Predicted Spectrum and Interpretation

The IR spectrum is a molecular fingerprint. The key to its interpretation is recognizing the
characteristic absorption bands for the molecule's functional groups.

Key Functional Groups
AIdehyde(CHOD Gmmaﬂc Rings) G\peraz\ne(CrND thhaﬂc(crHD
7

Diagnostic i
C-N Stretch C-H Stretch
~1200-1300 cm~* ~2850-2950 cm~*

Characteristic JR Absorptions (

1)
C-H Stretch
>3000 cm~*

C=0 Stretch (very strong) -C Stret
~1700 cm~* =

C=C Stretch
~1600 & ~1500 cm~*

C-H Stretch
~2820 & ~2720 cm~*
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Caption: Correlation of functional groups to their expected IR absorption regions.

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm™)

Intensity

Assignment

Rationale

> 3000

Medium

Aromatic C-H Stretch

Stretching vibration of
C-H bonds where the
carbon is sp?
hybridized.

2850-2950

Medium

Aliphatic C-H Stretch

Symmetric and
asymmetric stretching
of the C-H bonds in
the piperazine and
benzylic methylene

groups.

~2820 & ~2720

Weak-Medium

Aldehyde C-H Stretch

A pair of bands (Fermi
resonance)
characteristic of the C-
H bond in an aldehyde
group. Their presence
is a strong
confirmation of the

aldehyde functionality.

[5]

~1700

Strong, Sharp

Carbonyl (C=0)
Stretch

This is one of the
most intense and
recognizable bands in
the spectrum,
corresponding to the
C=0 double bond of
the aldehyde.[6]

~1600, ~1500

Medium-Strong

Aromatic C=C Stretch

In-plane stretching
vibrations of the
carbon-carbon bonds
within the two

aromatic rings.
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Stretching vibration of
the carbon-nitrogen

1200-1300 Medium C-N Stretch bonds of the tertiary
amines in the

piperazine ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the
molecular weight and deduce structural information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data
Acquisition

« lonization Method: Electron lonization (El) is a common technique for this type of molecule. A
beam of high-energy electrons bombards the sample, causing ionization and fragmentation.

e Instrumentation: The sample is introduced into the ion source of a mass spectrometer (e.g.,
a Quadrupole or Time-of-Flight analyzer). The resulting ions are separated based on their
m/z ratio and detected.

Predicted Fragmentation and Interpretation

The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage
occurring at the weakest bonds or leading to the formation of particularly stable ions. The
molecular ion (M*") peak is expected at m/z 280, corresponding to the molecular weight.[1]
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- C11H13N20e | C7H7¢ (Benzyl)

)

C3HsNe

)

Click to download full resolution via product page

- CHO- (Aldehyde)

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Table 4: Predicted Major Mass Fragments
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m/z Value Proposed Fragment Rationale

280 [C18H20N20]+ Molecular lon (M*")

Loss of the formyl radical
251 [C17H19N2]* (*CHO) from the molecular ion.

[7]

Loss of the benzyl radical
189 [C11H13N20]* (*CH2Ph) via cleavage of the
C-N bond.

A common fragment in
134 [CoH1oN]* piperazine derivatives resulting

from ring cleavage.

Tropylium ion. This is a highly
stable carbocation and often

91 [C7H7]* the base peak (most intense
signal) for compounds

containing a benzyl group.[8]

Phenyl cation, resulting from
77 [CeHs]* the loss of the CHO group from
the benzaldehyde ring.[7]

The presence of a strong peak at m/z 91 is a definitive indicator of the benzyl moiety. The
combination of this fragment with the loss of 29 mass units (CHO) and the correct molecular
ion peak provides a self-validating system for confirming the structure of 4-(4-Benzylpiperazin-
1-yl)benzaldehyde.[8]

Conclusion

The comprehensive spectral analysis of 4-(4-Benzylpiperazin-1-yl)benzaldehyde provides an
unambiguous confirmation of its chemical structure. The predicted data, derived from
established principles of spectroscopy, serves as a robust benchmark for researchers. Key
identifying features include the aldehyde proton signal near 9.9 ppm in *H NMR, the strong
carbonyl stretch around 1700 cm~1 in the IR spectrum, and the characteristic tropylium ion
fragment at m/z 91 in the mass spectrum. Together, these techniques offer a complete and
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validated portrait of the molecule, ensuring its identity and purity for applications in scientific

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chembk.com [chembk.com]

e 2. calpaclab.com [calpaclab.com]

e 3. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]
e 4. rsc.org [rsc.org]

e 5. C7H60 C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzaldehyde image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

» 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives — Oriental
Journal of Chemistry [orientjchem.org]

e 7. C7TH60 C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions
for analysis and identification of benzaldehyde image diagram doc brown's advanced organic
chemistry revision notes [docbrown.info]

o 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

 To cite this document: BenchChem. ["4-(4-Benzylpiperazin-1-yl)benzaldehyde" spectral data
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060489#4-4-benzylpiperazin-1-yl-benzaldehyde-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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